molecular formula C6H4Br2OS B1303899 1-(3,4-Dibromothiophen-2-yl)ethanone CAS No. 57681-57-9

1-(3,4-Dibromothiophen-2-yl)ethanone

Cat. No. B1303899
CAS RN: 57681-57-9
M. Wt: 283.97 g/mol
InChI Key: SXIYNKNSROWNBX-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)ethanone, also known as 1-dibromo-2-thiopheneethanone, is a brominated thiophene derivative that has been used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 272.03 g/mol. The compound has a melting point of 140-144°C and a boiling point of 316-320°C. It is an aromatic compound with a sulfur-containing ring and can be synthesized from thiophene, bromine, and ethanone. It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

1. Spectroscopic and Computational Studies

1-(3-Methylthiophen-2-yl)ethanone, a compound structurally similar to 1-(3,4-Dibromothiophen-2-yl)ethanone, has been the subject of vibrational and electronic properties studies using density functional theory (DFT). These studies involve calculations of optimized parameters, vibrational frequencies, and UV-visible spectrum predictions. Such research provides insights into the molecule's stability, hyper conjugative interactions, charge delocalization, and reactive sites, which are crucial in understanding the chemical behavior of similar compounds like this compound (ChNageswara Rao et al., 2018).

2. Biological Properties and Applications

Research on compounds related to this compound has explored their potential as biocides. For instance, difluoroboron(III) compounds synthesized using ligands related to this compound showed significant growth-inhibiting properties against various fungal and bacterial strains. This highlights the potential of such compounds in developing new bactericides and fungicides (C. Saxena & R. Singh, 1994).

3. Molecular Docking Studies

Pyrazole derivatives synthesized from compounds structurally akin to this compound have been analyzed for their antibacterial activity. Molecular docking studies of these compounds indicate potential interactions with bacterial proteins, suggesting their utility in antimicrobial drug development. Such studies demonstrate the application of compounds related to this compound in pharmaceutical research (A. B. S. Khumar et al., 2018).

properties

IUPAC Name

1-(3,4-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYNKNSROWNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CS1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377506
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57681-57-9
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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